![molecular formula C23H30N6O2 B3812872 N-(1-{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B3812872.png)
N-(1-{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxybenzamide
Overview
Description
The compound “N-(1-{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxybenzamide” is a complex organic molecule. It contains several functional groups including a pyrazole ring, a piperidine ring, and a benzamide group . The pyrazole ring is a five-membered heterocyclic moiety that possesses three carbon atoms and two adjacent nitrogen atoms . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The benzamide group consists of a benzene ring attached to an amide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and piperidine rings. Pyrazole rings can be synthesized through a variety of methods, including the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Piperidine rings can be formed through methods such as the reduction of pyridine or the cyclization of amines .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and piperidine rings, along with the benzamide group. The pyrazole ring would contain two nitrogen atoms adjacent to each other, while the piperidine ring would contain one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the specific functional groups present in the molecule. The pyrazole ring, for instance, can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyrazole and piperidine rings could potentially impact its solubility, melting point, and boiling point .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For instance, many pyrazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
The future directions for research on this compound could include exploring its potential uses in various fields, such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Further studies could also focus on improving its synthesis methods and understanding its mechanism of action .
properties
IUPAC Name |
2-methoxy-N-[2-[1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O2/c1-16(2)20-14-17(26-27-20)15-28-12-9-18(10-13-28)29-22(8-11-24-29)25-23(30)19-6-4-5-7-21(19)31-3/h4-8,11,14,16,18H,9-10,12-13,15H2,1-3H3,(H,25,30)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDFPQHTJBXZME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=C1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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